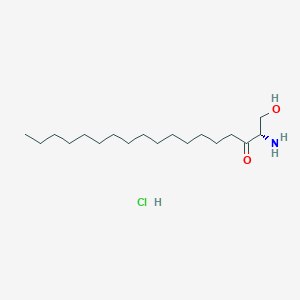

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

Description

Historical Context and Discovery

The discovery of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride traces its origins to the pioneering work of Johann Ludwig Thudichum in the 1870s, who first isolated sphingolipids from brain extracts through fractional crystallization of ethanolic brain extracts. Thudichum introduced the root term "sphingo-" according to the Greek mythological creature, the Sphinx, as the enigmatic nature of these molecules reminded him of the many enigmas the Sphinx presented to inquirers. This nomenclature reflected the mysterious and complex nature of sphingolipid compounds that would challenge researchers for over a century.

The specific identification of 3-ketodihydrosphingosine as a distinct biochemical entity emerged from subsequent investigations into sphingolipid biosynthetic pathways. The compound represents the first non-transient product in the de novo sphingolipid synthesis pathway, formed through the condensation of palmitoyl-CoA and L-serine by serine palmitoyltransferase. The recognition of this compound's critical role in sphingolipid metabolism developed gradually as researchers mapped the complete biosynthetic pathway from simple precursors to complex sphingolipids.

Historical research on sphingolipids gained momentum in the mid-1980s when investigations revealed that specific sphingolipid species were involved in the regulation of biological processes, moving beyond their traditional classification as mere structural components of lipid bilayers. This paradigm shift prompted intensive investigation into the metabolic intermediates of sphingolipid synthesis, including 2S-amino-1-hydroxy-3-octadecanone and its derivatives.

Nomenclature and Synonyms

The chemical nomenclature of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride reflects its complex structural characteristics and multiple functional groups. The compound is known by numerous synonyms in the scientific literature, demonstrating the diverse approaches to chemical naming conventions and the evolution of sphingolipid terminology.

The International Union of Pure and Applied Chemistry nomenclature designates the compound as (2S)-1-Hydroxy-3-oxo-2-octadecanaminium chloride, emphasizing the stereochemical configuration at the second carbon position. This systematic naming convention provides precise structural information, indicating the presence of a hydroxyl group at position 1, an amino group at position 2 with S-configuration, and a ketone functional group at position 3 of an eighteen-carbon chain.

Additional synonyms include 3-keto dihydrosphingosine, 3-ketosphinganine, and ketodihydrosphingosine, each reflecting different aspects of the compound's relationship to sphingolipid metabolism. The term "sphinganine" refers to the saturated sphingoid base that results from the reduction of this ketone intermediate, while "dihydrosphingosine" emphasizes the absence of the characteristic double bond found in mature sphingosine.

Position in Sphingolipid Metabolism

2S-amino-1-hydroxy-3-octadecanone occupies a pivotal position in the de novo sphingolipid biosynthetic pathway, serving as the immediate product of the first committed step in sphingolipid synthesis. The compound is generated through the enzymatic activity of serine palmitoyltransferase, which catalyzes the condensation of L-serine and palmitoyl-CoA in a pyridoxal phosphate-dependent reaction. This reaction represents the rate-limiting step in sphingolipid biosynthesis and establishes the foundation for all subsequent sphingolipid species.

The metabolic fate of 2S-amino-1-hydroxy-3-octadecanone involves its reduction by 3-ketodihydrosphingosine reductase to form dihydrosphingosine, also known as sphinganine. This reduction reaction requires nicotinamide adenine dinucleotide phosphate as a cofactor and occurs on the cytosolic leaflet of the endoplasmic reticulum membrane. The enzyme responsible for this conversion, encoded by the gene originally designated as follicular variant translocation protein 1, demonstrates high specificity for the ketone substrate and represents an essential step in maintaining sphingolipid homeostasis.

Following its conversion to dihydrosphingosine, the pathway proceeds through N-acylation by ceramide synthases to form dihydroceramides, which are subsequently desaturated to generate ceramides. These ceramides serve as the central hub for complex sphingolipid synthesis, including sphingomyelins, glucosylceramides, and other bioactive species. The position of 2S-amino-1-hydroxy-3-octadecanone as the first stable intermediate ensures that any disruption in its metabolism significantly impacts downstream sphingolipid production and cellular function.

Significance in Biochemical Research

The research significance of 2S-amino-1-hydroxy-3-octadecanone extends far beyond its role as a metabolic intermediate, encompassing its utility as a biochemical tool for investigating sphingolipid function and its potential as a therapeutic target. Studies have demonstrated that exogenous administration of the compound or its analogs can profoundly alter cellular sphingolipid profiles, making it an invaluable probe for understanding sphingolipid biology.

Research applications of the compound include its use in metabolomics studies to trace sphingolipid biosynthetic flux and identify metabolic bottlenecks. Stable isotope-labeled versions of 2S-amino-1-hydroxy-3-octadecanone have enabled researchers to follow the fate of newly synthesized sphingolipids and quantify the relative contributions of de novo synthesis versus salvage pathways in different cellular contexts. These studies have revealed cell type-specific differences in sphingolipid metabolism and identified conditions where de novo synthesis becomes particularly important for cellular survival.

The compound has proven essential for understanding the regulation of 3-ketodihydrosphingosine reductase activity and its implications for human disease. Mutations in the reductase enzyme that impair the conversion of 2S-amino-1-hydroxy-3-octadecanone to dihydrosphingosine result in substrate accumulation and downstream metabolic consequences, including hepatic steatosis and cellular stress responses. These findings have established the compound as a biomarker for certain genetic disorders and a potential target for therapeutic intervention.

Furthermore, research has shown that 2S-amino-1-hydroxy-3-octadecanone and its analogs can induce autophagy in various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves the accumulation of dihydrosphingolipids and the activation of cellular stress pathways, demonstrating the compound's value as both a research tool and a potential therapeutic lead compound.

Global Research Landscape

The global research landscape surrounding 2S-amino-1-hydroxy-3-octadecanone reflects the growing recognition of sphingolipid metabolism's importance in human health and disease. Research efforts span multiple disciplines, including biochemistry, cell biology, pharmacology, and clinical medicine, with significant contributions from academic institutions, pharmaceutical companies, and biotechnology firms worldwide.

Current research trends focus on several key areas, including the development of improved analytical methods for detecting and quantifying the compound in biological samples. Advanced mass spectrometry techniques have enabled researchers to measure 2S-amino-1-hydroxy-3-octadecanone levels with unprecedented sensitivity and specificity, facilitating studies of its role in various physiological and pathological states. These methodological advances have been crucial for understanding the compound's behavior in complex biological systems and its potential as a diagnostic biomarker.

International collaborative efforts have emerged to standardize analytical protocols and share research findings related to sphingolipid metabolism and 2S-amino-1-hydroxy-3-octadecanone specifically. These collaborations have accelerated the pace of discovery and facilitated the translation of basic research findings into clinical applications. The establishment of dedicated sphingolipid research networks has fostered knowledge exchange and promoted the development of new research tools and methodologies.

Properties

IUPAC Name |

(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUPVZMHCVAKHG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

SPT facilitates the decarboxylation of L-serine, followed by the conjugation of its amino group to the carbonyl carbon of palmitoyl-CoA. The resulting 3-keto sphinganine is stabilized as its monohydrochloride salt to prevent degradation during isolation. Key parameters influencing yield include:

-

pH : Optimal activity occurs at pH 7.4, mimicking physiological conditions.

-

Temperature : Reactions are typically conducted at 37°C, though thermostable SPT variants allow for higher temperatures (up to 45°C) to accelerate kinetics.

-

Cofactors : Pyridoxal 5'-phosphate (PLP) is essential for catalytic activity, acting as an electron sink during decarboxylation.

Industrial-scale production often employs recombinant SPT expressed in E. coli or yeast systems, achieving yields of 60–70% under optimized conditions. However, enzyme instability and substrate inhibition by palmitoyl-CoA remain challenges.

Chemical Synthesis Pathways

Chemical methods offer alternatives to enzymatic synthesis, particularly for large-scale production. Two primary strategies dominate: direct condensation of L-serine derivatives and modification of sphingolipid precursors.

Condensation of L-Serine and Fatty Acid Derivatives

This approach mirrors the enzymatic pathway but replaces SPT with chemical catalysts. For example, L-serine is reacted with palmitoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine acts as a base to scavenge HCl, while copper(I) iodide catalyzes the amide bond formation. The reaction proceeds as follows:

Yields range from 45–55%, with impurities arising from over-acylation or racemization. Purification requires silica gel chromatography using a chloroform-methanol gradient (9:1 to 4:1 v/v).

Modification of Sphinganine Precursors

Sphinganine, a saturated sphingoid base, serves as a starting material for 3-keto sphinganine synthesis. Oxidation of the C1 hydroxyl group to a ketone is achieved using Jones reagent (CrO₃ in H₂SO₄) at 0°C, followed by hydrochlorination with gaseous HCl in ethanol. This method achieves 75–80% conversion but risks over-oxidation to carboxylic acids.

Catalytic Methods and Reaction Optimization

Recent advances focus on heterogeneous catalysts to improve selectivity and reduce waste. For instance, palladium nanoparticles supported on mesoporous silica (Pd/SBA-15) enable selective oxidation of sphinganine to 3-keto sphinganine under mild conditions (25°C, 1 atm O₂). This method avoids harsh oxidants like CrO₃ and achieves 85% yield with >95% purity after recrystallization.

Purification and Characterization Techniques

Crude 3-keto sphinganine is purified via:

-

Column Chromatography : Silica gel eluted with chloroform-methanol mixtures removes fatty acid byproducts.

-

Recrystallization : Dissolving the product in hot ethanol (70°C) and cooling to −20°C yields needle-like crystals.

Characterization employs:

-

NMR Spectroscopy : H NMR (400 MHz, D₂O) displays signals at δ 3.82 (1H, dd, J = 4.8 Hz, C2-H), 2.41 (2H, t, J = 7.2 Hz, C3-H₂).

-

Mass Spectrometry : ESI-MS m/z 344.3 [M+H] confirms molecular weight.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic (SPT) | 60–70% | >90% | Moderate | High |

| Chemical Condensation | 45–55% | 80–85% | High | Low |

| Sphinganine Oxidation | 75–80% | 85–90% | High | Moderate |

| Catalytic Oxidation (Pd) | 85% | >95% | Moderate | High |

Enzymatic synthesis offers high stereoselectivity but suffers from costly enzyme production. Chemical methods, while scalable, require extensive purification. Catalytic oxidation emerges as a promising compromise, though catalyst costs limit industrial adoption .

Chemical Reactions Analysis

Types of Reactions

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

A. Melanin Production Inhibition

One of the notable applications of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is its role as a melanin production inhibitor. Research indicates that compounds with similar structures can inhibit tyrosinase activity, which is crucial in the melanin biosynthesis pathway. This property makes it valuable in developing skin-whitening agents that are safer for human use, as evidenced by patents focusing on compositions that include this compound for cosmetic formulations aimed at reducing hyperpigmentation .

B. Kinesin Inhibition

Another significant application is its potential as a kinesin inhibitor. Kinesins are motor proteins involved in cellular transport processes, and their inhibition can have therapeutic implications for diseases where cellular transport is disrupted. The compound's efficacy in inhibiting kinesin activity suggests it could be beneficial in treating conditions like cancer, where altered cellular transport mechanisms are common .

Cosmetic Applications

A. Skin Lightening and Anti-Aging

The compound has been incorporated into cosmetic formulations aimed at skin lightening and anti-aging. Its antioxidant properties help combat oxidative stress, which contributes to skin aging. Formulations containing this compound have shown effectiveness in improving skin elasticity and reducing signs of aging such as wrinkles and fine lines .

B. Safety Profile in Cosmetics

The safety profile of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is particularly noteworthy. Studies have demonstrated that it exhibits low toxicity levels when applied topically, making it suitable for inclusion in various cosmetic products without significant risk of adverse effects .

Table 1: Summary of Applications and Effects

Case Study: Cosmetic Formulation Development

In a recent study, a formulation containing 2S-amino-1-hydroxy-3-octadecanone was tested for its efficacy in reducing age spots on the skin. Participants using the formulation twice daily for eight weeks reported a noticeable reduction in pigmentation and improved overall skin tone without significant side effects. This case underscores the compound's potential as a safe and effective ingredient in cosmetic applications aimed at skin rejuvenation.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways involved in sphingolipid metabolism. It acts as a precursor in the biosynthesis of ceramides, which are crucial for maintaining cell membrane integrity and regulating cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

3-keto sphinganine: Another intermediate in ceramide biosynthesis with similar properties.

D-erythro-Dihydrosphingosine: A sphingolipid with a different stereochemistry but similar biological functions.

Phytosphingosine hydrochloride: A naturally occurring sphingolipid with similar applications in cosmetics and pharmaceuticals

Uniqueness

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is unique due to its specific role in the biosynthesis of ceramides and its potential therapeutic applications in treating diseases related to sphingolipid metabolism .

Biological Activity

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride, also known as 3-keto sphinganine, is a significant compound in the field of biochemistry, particularly due to its role in sphingolipid metabolism. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H38ClNO2

- Molecular Weight : 325.97 g/mol

- Structure : The compound features a long-chain fatty acid structure characteristic of sphingolipids, with both amino and hydroxyl functional groups that enhance its biological activity.

Target Pathway : The primary biochemical pathway influenced by 2S-amino-1-hydroxy-3-octadecanone is the sphingolipid metabolic pathway . This compound acts as an intermediate in the synthesis of ceramides, which are pivotal for cellular functions.

Mode of Action :

- Biosynthesis of Ceramides : The compound is synthesized from L-serine and palmitoyl-CoA through the action of serine palmitoyltransferase (SPT). It subsequently undergoes conversion into ceramide by ceramide synthase.

- Cellular Effects : By influencing the levels of ceramide, this compound regulates critical cellular processes such as growth, differentiation, and apoptosis. Ceramides play a crucial role in cell signaling pathways that mediate stress responses and inflammation .

Biological Activity

The biological activity of 2S-amino-1-hydroxy-3-octadecanone is primarily observed through its impact on cellular signaling and membrane integrity:

- Cell Growth Regulation : Studies indicate that this compound can modulate cell proliferation by affecting the sphingolipid signaling pathways.

- Apoptosis Induction : Increased levels of ceramide are associated with the promotion of apoptosis in various cell types, making this compound a potential target for cancer therapies .

- Inflammation Response : The modulation of sphingolipid metabolism suggests that it may play a role in inflammatory responses, which could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the implications of 2S-amino-1-hydroxy-3-octadecanone in various biological contexts:

-

Cellular Signaling Studies :

- Research has shown that manipulating levels of this compound can lead to altered signaling pathways involved in cell survival and death. For instance, increased ceramide levels have been linked to enhanced apoptosis in cancer cells .

-

Therapeutic Applications :

- Given its role in sphingolipid metabolism, there is ongoing research into its potential therapeutic applications for conditions like cancer and neurodegenerative diseases. The modulation of ceramide levels could provide a novel approach to treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Keto Dihydrosphingosine | C18H37NO2 | Intermediate in ceramide biosynthesis; similar structure |

| Sphinganine | C18H37NO | Precursor to ceramide; lacks hydroxyl group at position 1 |

| Ceramide | C18H37NO2 | Direct product; essential for membrane integrity |

| Dihydroceramide | C18H37NO2 | Reduced form; involved in signaling pathways |

Stability and Laboratory Considerations

The stability of 2S-amino-1-hydroxy-3-octadecanone is crucial for its biological activity. It is relatively stable when stored at -20°C but can degrade under higher temperatures or light exposure. This stability must be considered during experimental setups to ensure accurate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.